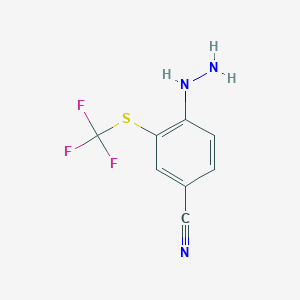
1-(3-Amino-4-(trifluoromethyl)phenyl)-3-bromopropan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Amino-4-(trifluoromethyl)phenyl)-3-bromopropan-2-one is an organic compound that features a trifluoromethyl group, an amino group, and a bromopropanone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Amino-4-(trifluoromethyl)phenyl)-3-bromopropan-2-one typically involves multiple steps. One common method starts with the bromination of 1-(3-Amino-4-(trifluoromethyl)phenyl)propan-2-one. The reaction is carried out using bromine in the presence of a suitable solvent like dichloromethane at low temperatures to control the reaction rate and yield .
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product meets the required specifications .
Análisis De Reacciones Químicas
Types of Reactions
1-(3-Amino-4-(trifluoromethyl)phenyl)-3-bromopropan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction can lead to the formation of alcohols or amines.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of azides, thiocyanates, or ethers.
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Aplicaciones Científicas De Investigación
1-(3-Amino-4-(trifluoromethyl)phenyl)-3-bromopropan-2-one has several scientific research applications:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: Serves as a building block for the synthesis of more complex organic molecules.
Materials Science: Utilized in the development of novel materials with unique properties such as fluorescence or conductivity.
Mecanismo De Acción
The mechanism of action of 1-(3-Amino-4-(trifluoromethyl)phenyl)-3-bromopropan-2-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
1-(3-Amino-4-(4-(tert-butyl)phenyl)-6-(p-tolyl)furo[2,3-b]pyridin-2-yl)ethan-1-one: A compound with similar structural features but different substituents, leading to distinct chemical and biological properties.
1-(3′-trifluoromethyl phenyl) 1, 4-dihydro 3-amino 4-oxo 6-methyl pyridazine: Another compound containing a trifluoromethyl group, used in neuropharmacology.
Propiedades
Fórmula molecular |
C10H9BrF3NO |
|---|---|
Peso molecular |
296.08 g/mol |
Nombre IUPAC |
1-[3-amino-4-(trifluoromethyl)phenyl]-3-bromopropan-2-one |
InChI |
InChI=1S/C10H9BrF3NO/c11-5-7(16)3-6-1-2-8(9(15)4-6)10(12,13)14/h1-2,4H,3,5,15H2 |
Clave InChI |
UXCSNKFXHHIFDV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1CC(=O)CBr)N)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


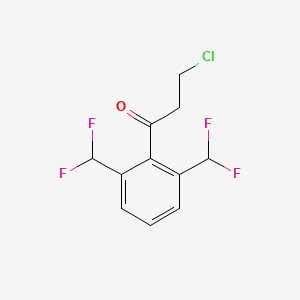



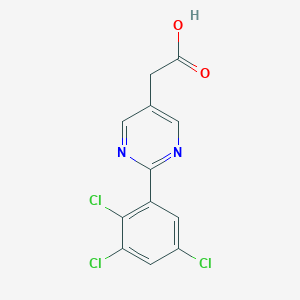


![tert-butyl N-[2-[3-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]prop-2-ynoxy]ethyl]carbamate](/img/structure/B14054024.png)
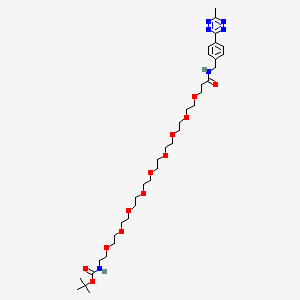
![4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]-3-fluorophenoxy]-N-methylpyridine-2-carboxamide,hydrate](/img/structure/B14054031.png)
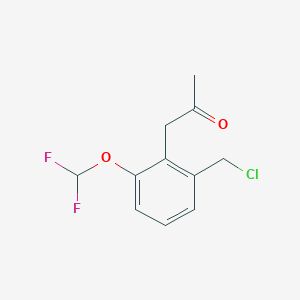
![3-bromo-2-(trifluoromethyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine](/img/structure/B14054045.png)
